molecular formula C6H2Cl3NaO3S B14613689 Sodium 2,3,4-trichlorobenzene-1-sulfonate CAS No. 57004-41-8

Sodium 2,3,4-trichlorobenzene-1-sulfonate

Cat. No.: B14613689
CAS No.: 57004-41-8
M. Wt: 283.5 g/mol
InChI Key: KMFXMUYBJLJRGA-UHFFFAOYSA-M
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Description

Sodium 2,3,4-trichlorobenzene-1-sulfonate is an organic compound with the molecular formula C6H2Cl3NaO3S. It is a derivative of benzene, where three chlorine atoms and a sulfonate group are substituted on the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,4-trichlorobenzene-1-sulfonate typically involves the sulfonation of 2,3,4-trichlorobenzene. The reaction is carried out by treating 2,3,4-trichlorobenzene with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,4-trichlorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms and the sulfonate group.

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of additional sulfonate derivatives.

    Halogenation: Formation of polyhalogenated derivatives.

Scientific Research Applications

Sodium 2,3,4-trichlorobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2,3,4-trichlorobenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The electron-withdrawing chlorine atoms and the sulfonate group enhance the compound’s reactivity, allowing it to participate in various chemical transformations. The pathways involved include the formation of cationic intermediates during electrophilic substitution and the generation of anionic intermediates during nucleophilic substitution.

Comparison with Similar Compounds

  • 2,3,5-Trichlorobenzene-1-sulfonate
  • 2,4,6-Trichlorobenzene-1-sulfonate
  • 2,3,4-Trichlorobenzene-1-sulfonyl chloride

Comparison: Sodium 2,3,4-trichlorobenzene-1-sulfonate is unique due to the specific positioning of the chlorine atoms and the sulfonate group on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to other trichlorobenzene sulfonates, it may exhibit different reactivity patterns and selectivity in chemical reactions.

Properties

CAS No.

57004-41-8

Molecular Formula

C6H2Cl3NaO3S

Molecular Weight

283.5 g/mol

IUPAC Name

sodium;2,3,4-trichlorobenzenesulfonate

InChI

InChI=1S/C6H3Cl3O3S.Na/c7-3-1-2-4(13(10,11)12)6(9)5(3)8;/h1-2H,(H,10,11,12);/q;+1/p-1

InChI Key

KMFXMUYBJLJRGA-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)[O-])Cl)Cl)Cl.[Na+]

Origin of Product

United States

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